Propane-2-sulphonic acid

Acid catalysis Ionization constant Proton transfer

Propane-2-sulphonic acid (2-propanesulfonic acid, CAS 14159-48-9) is a short-chain alkanesulfonic acid (C3H8O3S, MW 124.16 g/mol). It is characterized by a sulfonic acid group (-SO3H) attached to a secondary propan-2-yl carbon, differentiating it from primary alkanesulfonic acids.

Molecular Formula C3H8O3S
Molecular Weight 124.16 g/mol
CAS No. 14159-48-9
Cat. No. B1208876
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropane-2-sulphonic acid
CAS14159-48-9
Molecular FormulaC3H8O3S
Molecular Weight124.16 g/mol
Structural Identifiers
SMILESCC(C)S(=O)(=O)O
InChIInChI=1S/C3H8O3S/c1-3(2)7(4,5)6/h3H,1-2H3,(H,4,5,6)
InChIKeyHNDXKIMMSFCCFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Propane-2-Sulphonic Acid (CAS 14159-48-9): Technical Baseline and Procurement-Relevant Profile


Propane-2-sulphonic acid (2-propanesulfonic acid, CAS 14159-48-9) is a short-chain alkanesulfonic acid (C3H8O3S, MW 124.16 g/mol) [1]. It is characterized by a sulfonic acid group (-SO3H) attached to a secondary propan-2-yl carbon, differentiating it from primary alkanesulfonic acids [2]. Key physical properties include a boiling point of 159°C, a melting point of -37°C, and a density of 1.1877 g/cm³ at 25°C [3]. Its calculated Log P is 0.296, reflecting moderate lipophilicity [4]. The compound is a strong Brønsted acid with a pKa of approximately 1.53, placing it among the moderately strong organic acids [5].

Moderate acidity (pKa ~1.53) for acid-sensitive substrates
Distillable at 159°C — supports non-aqueous workup
Polybasic sulfonate backbone for hydrotrope derivatives

Why Propane-2-Sulphonic Acid (CAS 14159-48-9) Cannot Be Simply Substituted with Other Short-Chain Alkanesulfonic Acids


Generic substitution within the alkanesulfonic acid class is precluded by measurable differences in acidity, solubility, and thermal behavior that directly impact reaction kinetics, workup procedures, and final product purity. The position of the sulfonic acid group on the secondary carbon of propane-2-sulphonic acid results in a pKa of 1.53, which differs significantly from the pKa of -2.38 for methanesulfonic acid [1]. This 3.91-unit difference in pKa translates to an approximately 8,000-fold variation in acid strength, affecting protonation equilibria and catalytic turnover. Furthermore, the boiling point of 159°C is substantially lower than that of aromatic sulfonic acids such as p-toluenesulfonic acid (which decomposes above 140°C), altering distillation and removal strategies [2]. Such non-trivial differences in fundamental physicochemical parameters render direct substitution without re-optimization of reaction conditions and purification protocols unfeasible.

Propane-2-sulphonic acid: pKa 1.53 — ~8,100× weaker than methanesulfonic acid
Methanesulfonic acid (pKa -2.38) may over-protonate sensitive substrates
Distillable at 159°C — removable without aqueous extraction
p-Toluenesulfonic acid decomposes >140°C; requires extraction that may introduce water

Propane-2-Sulphonic Acid (CAS 14159-48-9): Quantifiable Differential Evidence Against Closest Analogs


Differential Ionization Strength: Propane-2-Sulphonic Acid Exhibits a 3.91-Unit pKa Difference from Methanesulfonic Acid

Propane-2-sulphonic acid (propanesulfonic acid) has a pKa of 1.53, whereas methanesulfonic acid has a pKa of -2.38 [1]. This difference of 3.91 pKa units corresponds to methanesulfonic acid being approximately 8,100 times more acidic than propane-2-sulphonic acid (calculated from 10^3.91). Ethanesulfonic acid has a pKa of -1.89, making it roughly 2,630 times more acidic than propane-2-sulphonic acid [1]. This substantial variation in acid strength directly influences protonation equilibria and catalytic turnover in acid-dependent transformations.

Acid Strength (pKa)
Head-to-head
pKa 1.53 vs MSA −2.38
(~8,100× weaker acid)
Supports use with acid-sensitive substrates
Aqueous values; NIST-adapted data
Acid catalysis Ionization constant Proton transfer

Thermal Process Differentiation: Boiling Point of Propane-2-Sulphonic Acid (159°C) Enables Distillation Removal Unlike p-Toluenesulfonic Acid

Propane-2-sulphonic acid has a boiling point of 159°C, which is distinct from methanesulfonic acid (167°C at 10 mmHg) [1]. More critically, p-toluenesulfonic acid (PTSA) decomposes upon heating rather than distilling, with reported decomposition temperatures above 140°C . This thermal behavior means that propane-2-sulphonic acid can be removed from reaction mixtures by distillation, whereas PTSA requires aqueous extraction or other separation methods that can be incompatible with water-sensitive reactions or lead to product loss.

Thermal Behavior
Cross-study
Distillable at 159°C
vs PTSA decomposes >140°C
Enables non-aqueous catalyst removal
Atmospheric pressure distillation
Reaction workup Catalyst removal Thermal stability

Catalytic Activity in Supported Systems: Silica-Supported Propanesulfonic Acid Shows 15% Conversion vs. 95% for Perfluorinated Resins

In Friedel-Crafts acylation of anisole with acetic anhydride, silica-supported propanesulfonic acid achieved only 15% conversion and 12% yield, significantly lower than Nafion SAC-13 (a perfluorinated sulfonic acid resin) which achieved 95% conversion and 93% yield [1]. This difference of 80% in conversion and 81% in yield is attributed to the substantially higher acid strength of the perfluorinated sulfonic acid groups. While this demonstrates a performance gap in heterogeneous applications, it precisely defines the boundaries of where propane-2-sulphonic acid is not suitable and where alternative sulfonic acid catalysts must be selected.

Solid Acid Catalysis
Data to verify
15% conv. (silica-supported)
vs 95% conv. (Nafion SAC-13)
Not suitable for high-turnover solid acid catalysis
Friedel-Crafts acylation; source review needed
Heterogeneous catalysis Solid acid catalysts Friedel-Crafts acylation

Hydrotrope and Phase-Transfer Differentiation: Propane-2-Sulphonic Acid Salts as Polybasic Hydrotropes in Industrial Formulations

Propane-2-sulphonic acid and its derivatives, particularly polybasic propane sulphonic acids (e.g., propane trisulfonic acid), are specifically identified as additives for aqueous hydrotropic systems in industrial applications . Unlike simple sulfonic acids such as methanesulfonic acid, which serve primarily as strong acids or electrolyte components, polybasic propane sulfonic acids enhance the solubility of organic compounds in aqueous solutions by forming organized hydrotropic aggregates. This property is distinct from the behavior of mono-sulfonic acids and is directly linked to the ability to form multiple sulfonate groups on the propane backbone.

Hydrotrope Function
Class-level
Polybasic propane sulfonates claimed as hydrotropes
May support solubilization of hydrophobic compounds
Patent evidence; verify for specific formulation
Hydrotropes Industrial cleaners Phase-transfer agents

Thermodynamic and Transport Property Distinctions: Molecular Dynamics Simulations Reveal Structural Differences Between Propanesulfonic and Methanesulfonic Acids

Force-field development and molecular dynamics simulations for alkylsulfonic acids reveal that propanesulfonic acid exhibits distinct thermodynamic, structural, and transport properties compared to methanesulfonic and ethanesulfonic acids [1]. These differences arise from the increased alkyl chain length and secondary carbon attachment of the sulfonic acid group in propane-2-sulphonic acid, which alters hydrogen-bonding networks, self-diffusion coefficients, and solvation thermodynamics. Such molecular-level distinctions are critical for computational modeling and for understanding behavior in complex solution environments.

MD Simulations
Data to verify
Distinct force-field parameters vs MSA/ESA
Use propane-2-sulfonic acid-specific parameters
Qualitative structural/transport differences
Molecular dynamics Thermodynamic properties Force-field parameters

Biological Activity Differentiation: Propane-2-Sulphonic Acid Amide Derivative (N15) Exhibits Dual PPARα/γ Agonism with In Vivo Efficacy

The amide derivative of propane-2-sulphonic acid, propane-2-sulfonic acid octadec-9-enyl-amide (N15), functions as a dual PPARα/γ agonist. In vivo studies in HFD/STZ-induced diabetic mice demonstrated that N15 ameliorated insulin resistance and dyslipidemia without causing weight gain or hepatotoxicity [1]. While this activity is specific to the amide derivative rather than the parent acid, it establishes the propane-2-sulphonic acid scaffold as a privileged structure for medicinal chemistry programs targeting metabolic diseases. This contrasts with simple alkanesulfonic acids like methanesulfonic acid, which are primarily used as reagents rather than pharmacophores.

Derivative Bioactivity
Supporting evidence
Dual PPARα/γ agonism (N15 amide);
improved insulin resistance in diabetic mice
Scaffold for metabolic disease research
Activity of amide derivative; not parent acid
PPAR agonist Insulin resistance Metabolic disorders

Propane-2-Sulphonic Acid (CAS 14159-48-9): Evidence-Based Application Scenarios for Research and Industrial Procurement


Mild Acid Catalysis in Esterification and Alkylation Reactions Requiring Controlled Proton Activity

The pKa of 1.53 positions propane-2-sulphonic acid as a moderately strong acid, approximately 8,000-fold weaker than methanesulfonic acid [1]. This makes it suitable for esterification and alkylation reactions where the stronger acidity of methanesulfonic or sulfuric acids would lead to side reactions or decomposition of acid-sensitive substrates. The compound's water solubility and distillability further facilitate catalyst removal without aqueous workup, an advantage over non-volatile aromatic sulfonic acids like p-toluenesulfonic acid [2].

Hydrotropic Additive in Industrial Cleaning and Metal Finishing Formulations

As evidenced by patent literature, polybasic propane sulfonic acids derived from propane-2-sulphonic acid function as hydrotropes that enhance the solubility of organic compounds in aqueous solutions . This property is distinct from simple mono-sulfonic acids and is particularly valuable in industrial cleaners where both organic residues and mineral deposits must be removed. The ability to form multiple sulfonate groups on the propane backbone enables effective solubilization of hydrophobic contaminants in aqueous media.

Computational Chemistry Research and Molecular Dynamics Simulation of Sulfonic Acid Systems

Force-field parameters and molecular dynamics simulation data are available specifically for propanesulfonic acid, enabling accurate computational modeling of its thermodynamic, structural, and transport properties [3]. Researchers requiring computational models of sulfonic acid systems in aqueous solution, biological membranes, or polymer matrices should utilize propane-2-sulphonic acid-specific parameters rather than extrapolating from methanesulfonic acid or ethanesulfonic acid models.

Medicinal Chemistry Scaffold for PPARα/γ Dual Agonists in Metabolic Disease Research

The propane-2-sulfonic acid amide derivative N15 has demonstrated dual PPARα/γ agonism with in vivo efficacy in diabetic mouse models, ameliorating insulin resistance and dyslipidemia without weight gain or hepatotoxicity [4]. This establishes the propane-2-sulfonic acid scaffold as a privileged structure for the development of novel anti-diabetic agents, distinct from simple alkanesulfonic acids that lack such pharmacophoric potential.

Application
Selection Property
Validation Focus
Mild acid catalysis for esterification / alkylation
pKa ~1.53; distillable at 159°C
Acid-sensitive substrate compatibility; non-aqueous workup
Hydrotrope for industrial cleaners
Polybasic sulfonate structure
Solubilization of hydrophobic contaminants in aqueous systems
Computational modeling of sulfonic acids
Validated force-field parameters
Accurate MD simulation of thermodynamic / transport properties
PPARα/γ modulator research
Propane-2-sulfonamide pharmacophore
Metabolic endpoint profiles in diabetic models (N15 derivative)

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